1-(m-Astatobenzyl)guanidine

Targeted Alpha Therapy Clonogenic Assay Neuroblastoma

1-(m-Astatobenzyl)guanidine, routinely designated [²¹¹At]MABG or meta-[²¹¹At]astatobenzylguanidine, is a no-carrier-added, alpha-particle-emitting radiopharmaceutical belonging to the radiohalogenated benzylguanidine class. It is the astatinated structural analog of meta-iodobenzylguanidine (MIBG), engineered to target the norepinephrine transporter (NET/SLC6A2) overexpressed on neuroendocrine tumors including neuroblastoma, pheochromocytoma, and paraganglioma.

Molecular Formula C8H10AtN3
Molecular Weight 359.17 g/mol
CAS No. 127367-45-7
Cat. No. B163333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Astatobenzyl)guanidine
CAS127367-45-7
Synonyms1-(3-astatobenzyl)guanidine
1-(m-astatobenzyl)guanidine
211At-MABG
Molecular FormulaC8H10AtN3
Molecular Weight359.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[At])CN=C(N)N
InChIInChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1
InChIKeyIYQVCXUVFGAHEZ-QBZHADDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(m-Astatobenzyl)guanidine (CAS 127367-45-7): Alpha-Emitting Targeted Radiotherapeutic for NET-Expressing Tumors — Procurement & Selection Primer


1-(m-Astatobenzyl)guanidine, routinely designated [²¹¹At]MABG or meta-[²¹¹At]astatobenzylguanidine, is a no-carrier-added, alpha-particle-emitting radiopharmaceutical belonging to the radiohalogenated benzylguanidine class [1]. It is the astatinated structural analog of meta-iodobenzylguanidine (MIBG), engineered to target the norepinephrine transporter (NET/SLC6A2) overexpressed on neuroendocrine tumors including neuroblastoma, pheochromocytoma, and paraganglioma [2]. The compound was first registered as a MeSH supplementary concept in 1993, and its molecular formula is C₈H₁₀²¹¹AtN₃ [3]. Unlike its beta-emitting clinical predecessor [¹³¹I]MIBG, [²¹¹At]MABG delivers high-linear-energy-transfer (LET) alpha radiation with a path length of 50–80 μm, enabling potent, spatially confined tumor cell kill.

Why [¹³¹I]MIBG, [¹⁷⁷Lu]Lu-DOTATATE, and Other NET-Targeted Agents Cannot Substitute for 1-(m-Astatobenzyl)guanidine in Procurement Decisions


Although [¹³¹I]MIBG, [¹⁷⁷Lu]Lu-DOTATATE, and [²¹¹At]MABG all target neuroendocrine tumors, their physical radiation characteristics create non-interchangeable therapeutic profiles. [¹³¹I]MIBG emits low-LET beta particles with millimeter-scale path lengths that deposit energy inefficiently in microscopic tumor deposits, yielding clinical response rates of only 20–37% in relapsed neuroblastoma and transient benefit with common bone marrow relapses [1]. [¹⁷⁷Lu]Lu-DOTATATE targets somatostatin receptors (SSTR) rather than NET, meaning patient selection depends entirely on receptor phenotype, and it can trigger life-threatening catecholamine crises in pheochromocytoma/paraganglioma patients [1]. By contrast, [²¹¹At]MABG exploits the identical NET-uptake mechanism as MIBG (confirmed by desipramine blockade) while delivering alpha-particle radiation with approximately 1000–1400-fold higher per-atom cytotoxicity and a path length (~50–80 μm) optimally matched to microscopic disease, a combination that cannot be approximated by any beta or Auger electron-emitting alternative [2].

Quantitative Differentiation Evidence: 1-(m-Astatobenzyl)guanidine ([²¹¹At]MABG) vs. Closest Analogs and Alternatives


Per-Atom Cytotoxicity: [²¹¹At]MABG Demonstrates ~1000–1400× Greater Radiotoxicity Than [¹³¹I]MIBG in Clonogenic Survival Assays

In clonogenic survival assays using SK-N-SH human neuroblastoma cells, [²¹¹At]MABG was 1000 times more radiotoxic on a per-administered-activity basis than the clinical standard [¹³¹I]MIBG [1]. When cytotoxicity was normalized to bound atoms per cell—the most rigorous comparison metric—[²¹¹At]MABG was nearly 1400 times more cytotoxic than [¹³¹I]MIBG [2]. This differential arises from the high-LET alpha-particle emissions of ²¹¹At, which produce clustered DNA double-strand breaks that are largely independent of oxygen status and cell-cycle phase, whereas ¹³¹I relies on low-LET beta emissions generating reparable single-strand breaks via free-radical intermediates.

Targeted Alpha Therapy Clonogenic Assay Neuroblastoma Radiotoxicity Linear Energy Transfer

In Vivo Therapeutic Dose Advantage: [²¹¹At]MABG Achieves Superior Tumor Suppression at 20-Fold Lower Administered Activity Compared to [¹³¹I]MIBG

In a PC-12 pheochromocytoma xenograft model, treatment with 0.93 MBq of [²¹¹At]MABG produced superior tumor suppression compared with 19.25 MBq of [¹³¹I]MIBG—representing a ~20.7-fold lower administered activity—while improving survival rates and avoiding substantial body weight loss [1]. The 0.93 MBq [²¹¹At]MABG dose also resulted in decreased tumor proliferation (Ki-67 and PCNA immunohistochemistry) and increased apoptosis (TUNEL assay) relative to the ~20× higher [¹³¹I]MIBG dose. This was corroborated independently in a separate PC-12 mouse model where 1.11 MBq [²¹¹At]MABG achieved tumor volume stabilization comparable to 31 MBq [¹³¹I]MIBG (~28-fold dose differential) [2].

Pheochromocytoma In Vivo Efficacy Dose Reduction PC-12 Xenograft Targeted Radionuclide Therapy

Cellular Uptake Kinetics: [²¹¹At]MABG Exhibits Higher and Progressively Accumulating NET-Mediated Uptake in PC-12 Cells Compared to [¹³¹I]MIBG

In direct comparative in vitro uptake assays using PC-12 pheochromocytoma cells, [²¹¹At]MABG demonstrated higher cellular accumulation than both free [²¹¹At]NaAt (confirming NET-dependent rather than passive uptake) and [¹³¹I]MIBG at all measured time points, with accumulation initiating in the cytosol and increasing progressively over 24 hours while [¹³¹I]MIBG uptake plateaued earlier [1]. Specificity was confirmed by desipramine (a NET inhibitor) blockade. The sustained intracellular retention of [²¹¹At]MABG—53% and 38% of initial uptake retained at 4 h and 6 h, respectively—was comparable to that of no-carrier-added [¹³¹I]MIBG (60% and 48%), indicating that astatination does not compromise cellular retention despite the higher reactivity of the C–At bond [2].

Norepinephrine Transporter Cellular Uptake PC-12 Cells NET-Specificity Desipramine Blockade

DNA Damage Mechanism: [²¹¹At]MABG Induces Unrepaired DNA Double-Strand Breaks (Comet Assay) Distinct from the Single-Strand Break Profile of Beta-Emitting Alternatives

Using the alkaline Comet assay in PC-12 cells, [²¹¹At]MABG treatment produced unequivocal DNA double-strand breaks (DSBs), whereas [¹³¹I]MIBG at comparable or higher activity levels predominantly generated single-strand breaks and alkali-labile sites that are more readily repaired by cellular machinery [1]. This mechanistic distinction is fundamental: alpha particles from ²¹¹At decay deposit ~100 keV/μm along their track, producing clustered, spatially coincident DNA lesions that overwhelm homologous recombination and non-homologous end-joining repair pathways. Beta particles from ¹³¹I deposit <1 keV/μm, generating sparse, repairable lesions that permit tumor cell recovery—a well-established basis for the frequent bone marrow relapses observed after [¹³¹I]MIBG therapy [2].

DNA Double-Strand Breaks Comet Assay Alpha Particle High LET Clustered DNA Damage

Microscopic Disseminated Disease Eradication: [²¹¹At]MABG Confers Significant Survival Advantage in Disseminated Neuroblastoma Models Where [¹³¹I]MIBG Characteristically Fails

In a tail-vein xenograft model of disseminated neuroblastoma (IMR-05NET/GFP/LUC) designed to mimic the micrometastatic bone marrow disease where [¹³¹I]MIBG routinely fails clinically, fractionated [²¹¹At]MABG (12.9 MBq/kg/fraction × 4 doses over 11 days) significantly prolonged survival compared to untreated controls (P = 0.003), suggesting eradication of microscopic disease [1]. The maximum tolerated dose (MTD) was established at 66.7 MBq/kg (1.8 mCi/kg) in CB17SC scid−/− mice and 51.8 MBq/kg (1.4 mCi/kg) in NSG mice, with long-term toxicity studies at doses up to 41.5 MBq/kg showing good tolerability. Biodistribution closely mirrored that of [¹³¹I]MIBG, confirming shared NET-targeting fidelity while delivering alpha-particle radiation optimally matched to the 50–80 μm dimensions of small tumor cell clusters—precisely the size range where beta-particle crossfire from ¹³¹I (path length: millimeters) becomes dosimetrically inefficient [2].

Disseminated Disease Neuroblastoma Survival Benefit Micrometastases Alpha Particle Path Length

Radiochemical Quality: [²¹¹At]MABG Achieves 99.3% Radiochemical Purity with Sodium Ascorbate-Stabilized Shelf Stability Superior to Unstabilized Formulations

[²¹¹At]MABG was synthesized with a decay-corrected radiochemical yield of 48.4%, achieving 99.3% radiochemical purity (RCP) and a specific activity of 1.27–8.13 MBq·nmol⁻¹ at end of synthesis (n = 3) [1]. Critically, the addition of sodium ascorbate as a radical scavenger significantly enhanced stability: without ascorbate, RCP fell to 76% at 24 h post-production, whereas with ascorbate, RCP remained at 92% at the same time point. In human serum, ascorbate-stabilized [²¹¹At]MABG maintained significantly higher integrity. This formulation innovation is notable because earlier synthesis routes (e.g., two-step astato demetalation from 3-(tri-n-butylstannyl)benzylamine) achieved only 13% overall yield with variable purity [2], whereas modern electrophilic astatodesilylation with ascorbate now consistently delivers high-yield, high-purity product suitable for clinical-scale production [3].

Radiochemical Purity Sodium Ascorbate Radiolytic Stability Specific Activity GMP Manufacturing

Procurement-Relevant Application Scenarios for 1-(m-Astatobenzyl)guanidine ([²¹¹At]MABG) Based on Quantitative Differentiation Evidence


Clinical Trial Supply for Pheochromocytoma/Paraganglioma (PPGL) Alpha Therapy Protocols

The first-in-human clinical trial of [²¹¹At]MABG in patients with pheochromocytoma or paraganglioma (PPGL) is now underway (investigator-initiated, protocol published 2024), evaluating pharmacokinetics, safety, and efficacy [1]. Procurement for this indication is supported by the robust head-to-head evidence that [²¹¹At]MABG at 0.93 MBq achieves superior tumor suppression to 19.25 MBq [¹³¹I]MIBG (~20-fold dose advantage) in PC-12 PCC models, with reduced thyroid uptake when formulated with sodium ascorbate [2]. This scenario demands GMP-grade [²¹¹At]MABG with radiochemical purity ≥99% and documented ascorbate stabilization to ensure batch consistency across multi-site trial supply chains.

Preclinical Development for Disseminated Neuroblastoma — Alpha-Mediated Minimal Residual Disease (MRD) Sterilization

[²¹¹At]MABG is uniquely positioned for protocols targeting microscopic residual neuroblastoma in bone marrow, where [¹³¹I]MIBG's millimeter-range beta particles become dosimetrically inefficient and clinical relapse rates are highest [2]. The significant survival advantage demonstrated in the IMR-05NET/GFP/LUC disseminated disease model (P = 0.003) with fractionated dosing at 12.9 MBq/kg × 4, combined with an established MTD of 51.8–66.7 MBq/kg in immunodeficient mouse strains, provides directly translatable dosing parameters for preclinical pharmacology and toxicology packages required for IND/IMPD filings [2]. Procurement in this scenario requires documented specific activity and radionuclidic purity specifications.

Radiopharmaceutical Manufacturing — Automated No-Carrier-Added Synthesis with Radiolytic Stabilization

Industrial-scale procurement of [²¹¹At]MABG precursor and optimized synthesis protocols is indicated for centralized cyclotron-based radiopharmacies. Modern electrophilic astatodesilylation with sodium ascorbate as a radical scavenger consistently achieves radiochemical yields of 48.4% (decay-corrected) and RCP of 99.3%, with ascorbate maintaining RCP at 92% at 24 h post-synthesis versus 76% without stabilization [2]. The 7.2-hour half-life of ²¹¹At mandates regional manufacturing and distribution, making the ascorbate-stabilized formulation an essential procurement specification for any facility establishing [²¹¹At]MABG production capability. The tin precursor methodology (Vaidyanathan 2007) enables parallel synthesis of both radioiodinated MIBG and [²¹¹At]MABG from a common intermediate, providing manufacturing flexibility [3].

Comparative Radiobiology Research — Alpha vs. Beta Emitter Bystander Effect and LET-Dependent Toxicity Studies

[²¹¹At]MABG serves as a critical tool compound for investigations of radiation quality-dependent biological effects. Studies have demonstrated that [²¹¹At]MABG and [¹²³I]MIBG elicit distinct U-shaped bystander dose-response curves (toxicity at low activity concentrations, elimination of cytotoxicity at higher doses) that differ fundamentally from the linear responses seen with external beam gamma radiation and [¹³¹I]MIBG [4]. The 1000-fold radiotoxicity differential between [²¹¹At]MABG and [¹³¹I]MABG, combined with the ability to directly compare NET-targeted alpha vs. beta vs. Auger electron effects using the same molecular scaffold, makes [²¹¹At]MABG an irreplaceable research reagent for radiobiology programs investigating LET-dependent DNA damage, bystander signaling, and tumor microenvironment effects.

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